(1R,2R)-1-Aminoindan-2-ol: A Comprehensive Technical Guide for a Versatile Chiral Building Block
(1R,2R)-1-Aminoindan-2-ol: A Comprehensive Technical Guide for a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-1-Aminoindan-2-ol is a conformationally restricted chiral amino alcohol that has emerged as a cornerstone in asymmetric synthesis. Its rigid indane framework and vicinal amino and hydroxyl groups provide a powerful platform for inducing stereoselectivity in a wide array of chemical transformations. This technical guide offers an in-depth exploration of (1R,2R)-1-aminoindan-2-ol, encompassing its synthesis, resolution, and diverse applications as a chiral auxiliary and ligand in the development of pharmaceuticals and other complex chiral molecules.
Physicochemical Properties
A summary of the key physicochemical properties of (1R,2R)-cis-1-amino-2-indanol is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Melting Point | 118-121 °C | |
| Optical Rotation | [α]D ≈ -62.0° (c=0.5 in chloroform) | |
| Appearance | White to cream powder | |
| CAS Number | 126456-43-7 | [1] |
Synthesis of Enantiopure (1R,2R)-1-Aminoindan-2-ol
The efficient synthesis of enantiomerically pure (1R,2R)-1-aminoindan-2-ol is critical for its application in asymmetric synthesis. Several strategies have been developed, with the most prominent routes commencing from indene (B144670).
Enantioselective Synthesis from Indene via Jacobsen Epoxidation and Ritter Reaction
A highly effective and widely adopted method for the synthesis of (1S,2R)-1-aminoindan-2-ol involves the asymmetric epoxidation of indene, followed by a regio- and stereoselective Ritter reaction.[2] The enantiomer, (1R,2S)-1-aminoindan-2-ol, can be accessed by using the opposite enantiomer of the Jacobsen catalyst. The subsequent conversion to the desired (1R,2R) isomer is not explicitly detailed in the provided search results but would conceptually involve inversion of both stereocenters. For the purpose of illustrating the core methodology, the synthesis of the (1S,2R) enantiomer is described.
The overall transformation can be visualized as follows:
Figure 1: Synthetic pathway from indene to (1S,2R)-1-aminoindan-2-ol via Jacobsen epoxidation and Ritter reaction.
This process begins with the enantioselective epoxidation of indene using the Jacobsen catalyst, (S,S)-(salen)Mn(III)Cl, to yield (1S,2S)-indene oxide with high enantiomeric excess.[2] The subsequent Ritter reaction, employing oleum in acetonitrile, proceeds with high regio- and stereoselectivity to form a cis-oxazoline intermediate.[2] This intermediate is then hydrolyzed under acidic conditions to afford the final product, (1S,2R)-1-aminoindan-2-ol.[2] A final purification step involving fractional crystallization with L-tartaric acid can be employed to enhance the enantiomeric purity to >99% ee.[2]
Quantitative Data for the Synthesis of (1S,2R)-1-Aminoindan-2-ol
| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Jacobsen Epoxidation | (1S,2S)-Indene Oxide | 89% | 88% | [2] |
| Ritter Reaction & Hydrolysis | (1S,2R)-1-Aminoindan-2-ol | 50% (overall from indene) | >99% (after tartaric acid resolution) | [2] |
Resolution of Racemic cis-1-Aminoindan-2-ol
An alternative to enantioselective synthesis is the resolution of a racemic mixture of cis-1-aminoindan-2-ol. Both chemical and enzymatic methods have proven effective.
1. Chemical Resolution via Diastereomeric Salt Formation
The formation of diastereomeric salts using a chiral resolving agent is a classical and effective method for separating enantiomers. For cis-1-aminoindan-2-ol, L-tartaric acid is a commonly used resolving agent.[3]
Figure 2: Workflow for the chemical resolution of racemic cis-1-aminoindan-2-ol using L-tartaric acid.
The process involves treating the racemic amino alcohol with L-tartaric acid to form a mixture of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][5] After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure free amine.
(S)-2-Phenylpropionic acid has also been demonstrated as an effective resolving agent for racemic cis-1-amino-2-indanol, yielding the enantiopure product in 35% yield.[3]
2. Enzymatic Resolution
Enzymatic resolution offers a highly selective alternative for obtaining enantiopure aminoindanol derivatives. Lipases, such as Lipase PS from Pseudomonas sp., are particularly effective in the kinetic resolution of racemic trans-1-azido-2-indanol, a precursor to cis-1-aminoindan-2-ol.[2][3]
Figure 3: General workflow for the enzymatic resolution of a precursor to cis-1-aminoindan-2-ol.
In this kinetic resolution, the enzyme selectively acylates one enantiomer of the azido (B1232118) alcohol, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be separated. The unreacted enantiomer, for instance, (1S,2S)-azidoindanol, can be chemically converted to the desired cis-aminoindanol, (1S,2R)-1-aminoindan-2-ol, through a sequence of reactions that includes an inversion of stereochemistry at the C2 position (e.g., via a Mitsunobu reaction) followed by reduction of the azide (B81097) group.[2]
Quantitative Data for Enzymatic Resolution of trans-1-Azido-2-indanol
| Product | Yield | Enantiomeric Excess (ee) | Reference |
| (1S,2S)-azidoindanol (unreacted) | 48% | >99% | [2] |
| (1R,2R)-azido acetate | 49% | 98% | [2] |
Applications in Asymmetric Synthesis
The rigid structure of (1R,2R)-1-aminoindan-2-ol makes it an excellent chiral controller in a variety of asymmetric transformations, where it can be employed as a chiral auxiliary or as a precursor to chiral ligands.
As a Chiral Auxiliary in Diels-Alder Reactions
(1R,2R)-1-Aminoindan-2-ol can be converted into chiral oxazolidinone or sulfonamide auxiliaries. These auxiliaries, when attached to a dienophile, direct the approach of the diene, leading to high levels of stereoselectivity in the resulting cycloadduct.
For instance, 1-(arylsulfonamido)indan-2-ols, derived from aminoindanol, have been successfully used as chiral auxiliaries in Diels-Alder reactions.[2] When acylated with acryloyl chloride and reacted with cyclopentadiene (B3395910) in the presence of a Lewis acid, these auxiliaries provide excellent endo/exo ratios and high diastereoselectivity.[2]
Representative Data for Diels-Alder Reactions using an Aminoindanol-Derived Auxiliary
| Dienophile | Diene | Lewis Acid | endo/exo Ratio | Diastereomeric Excess (de) | Reference |
| Acryloyl-sulfonamide | Cyclopentadiene | Various | >99:1 | up to 92% | [2] |
Precursor to Chiral Ligands
(1R,2R)-1-Aminoindan-2-ol is a valuable building block for the synthesis of important classes of chiral ligands, such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands.[2] These ligands are widely used in asymmetric catalysis, coordinating to a metal center to create a chiral environment that influences the outcome of the catalyzed reaction.
The synthesis of these ligands typically involves the condensation of the chiral amino alcohol with a suitable dinitrile or diimidate precursor.[2] These ligands have been successfully applied in various metal-catalyzed asymmetric reactions, including Diels-Alder reactions.[2]
Experimental Protocols
Synthesis of (1S,2R)-1-Aminoindan-2-ol from (1S,2S)-Indene Oxide (Ritter Reaction and Hydrolysis)
This protocol is adapted from the Merck process described in the literature.[2]
-
Ritter Reaction: To a solution of (1S,2S)-indene oxide (1 equivalent) in acetonitrile, add oleum (a solution of SO₃ in sulfuric acid) at a controlled temperature. The reaction proceeds through a cyclic sulfate (B86663) intermediate to form the corresponding cis-methyl oxazoline.
-
Hydrolysis: The resulting oxazoline is hydrolyzed by the addition of water.
-
Work-up and Purification: The reaction mixture is worked up to isolate the crude (1S,2R)-1-aminoindan-2-ol.
-
Enantiomeric Enrichment: The crude product is subjected to fractional crystallization with L-tartaric acid to yield (1S,2R)-1-aminoindan-2-ol with >99% enantiomeric excess.
Chemical Resolution of Racemic cis-1-Aminoindan-2-ol with L-Tartaric Acid
This is a general procedure based on the principles of diastereomeric salt resolution.[3]
-
Salt Formation: Dissolve racemic cis-1-aminoindan-2-ol in a suitable solvent (e.g., a mixture of alcohols or other polar solvents). Add a solution of L-tartaric acid (approximately 0.5 to 1.0 equivalents) in the same solvent.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
-
Isolation: Isolate the crystalline diastereomeric salt by filtration. The crystals can be recrystallized to improve diastereomeric purity.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH or Na₂CO₃) to raise the pH and precipitate the free amine.
-
Extraction and Isolation: Extract the enantiomerically pure aminoindanol with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and evaporate the solvent to obtain the final product.
Conclusion
(1R,2R)-1-Aminoindan-2-ol stands out as a highly valuable and versatile chiral building block for modern organic synthesis. Its rigid bicyclic structure provides a predictable platform for stereochemical control, making it a key component in the synthesis of complex, enantiomerically pure molecules. The availability of robust synthetic and resolution methodologies ensures its accessibility to the broader scientific community. Its successful application as both a chiral auxiliary and a precursor to powerful chiral ligands underscores its importance in the ongoing development of new pharmaceuticals and asymmetric catalytic systems. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique properties of (1R,2R)-1-aminoindan-2-ol in their synthetic endeavors.
References
- 1. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]




